molecular formula C36H42Cl3NO9 B12671039 Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] CAS No. 93858-73-2

Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]

Cat. No.: B12671039
CAS No.: 93858-73-2
M. Wt: 739.1 g/mol
InChI Key: IXCVLLLMUNBPAU-UHFFFAOYSA-N
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Description

Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] is an organic compound with the molecular formula C36H42Cl3NO9 . This structured molecule features a nitrilotriethane core linked to three 2-(4-chloro-2-methylphenoxy)propionate units. As a specialty chemical, it is intended for research and development purposes only. Potential research applications for compounds of this nature may include use as an intermediate in organic synthesis, a building block for more complex polymers or dendrimers, or a subject in materials science and agricultural chemistry studies. The presence of multiple ether and ester linkages, along with chloro and methyl substituents, defines its physical and chemical properties. Researchers are advised to consult the safety data sheet prior to handling. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

93858-73-2

Molecular Formula

C36H42Cl3NO9

Molecular Weight

739.1 g/mol

IUPAC Name

2-[bis[2-[2-(4-chloro-2-methylphenoxy)propanoyloxy]ethyl]amino]ethyl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C36H42Cl3NO9/c1-22-19-28(37)7-10-31(22)47-25(4)34(41)44-16-13-40(14-17-45-35(42)26(5)48-32-11-8-29(38)20-23(32)2)15-18-46-36(43)27(6)49-33-12-9-30(39)21-24(33)3/h7-12,19-21,25-27H,13-18H2,1-6H3

InChI Key

IXCVLLLMUNBPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCN(CCOC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)CCOC(=O)C(C)OC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] involves multiple steps:

    Formation of 4-chloro-2-methylphenoxypropionic acid: This is achieved by reacting 4-chloro-2-methylphenol with propionic anhydride in the presence of a catalyst.

    Esterification: The resulting acid is then esterified with nitrilotriethanol under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity level, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] has been explored for its role as a potential drug candidate. Its structural characteristics allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity
A study investigated the anticancer properties of modified derivatives of this compound. The derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that nitrilotriethane-based compounds could serve as lead compounds for further development in cancer therapy .

Agricultural Applications

1. Pesticide Formulation

Due to its chlorinated phenoxy groups, nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] has potential applications in pesticide formulations. The compound's efficacy in controlling pest populations while minimizing environmental impact makes it a candidate for use in sustainable agriculture.

Case Study: Efficacy Against Pests
Research has shown that formulations containing this compound demonstrate effective pest control against common agricultural pests while exhibiting low toxicity to non-target organisms. This characteristic is crucial for developing environmentally friendly pesticides .

Data Table: Summary of Applications

Application AreaSpecific UseOutcome/Findings
Medicinal ChemistryDrug DevelopmentSignificant cytotoxicity against cancer cell lines
Agricultural SciencePesticide FormulationEffective pest control with low toxicity to non-targets

Mechanism of Action

The mechanism of action of Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key differentiator is its trimeric architecture. Below is a comparative analysis with related phenoxy herbicides and esters:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Properties
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] - Estimated: C₃₃H₃₉Cl₃NO₉ ~842* Low (Inferred) High stability; slow hydrolysis
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) 93-65-2 C₁₀H₁₁ClO₃ 214.65 734 mg/L (25°C) High volatility; rapid degradation
Butyl (±)-2-(4-chloro-2-methylphenoxy)propionate 68994-37-6 C₁₄H₁₉ClO₃ 270.75 Not reported Moderate persistence; ester prodrug
Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate 66423-13-0 C₁₈H₂₇ClO₃ 326.86 100 µg/L (20°C) Low solubility; high log P (3.20)
Bis(2-hydroxyethyl)ammonium 2-(4-chloro-2-methylphenoxy)propionate - C₁₃H₂₀ClNO₅ 305.76 High (salt form) Enhanced solubility; ionic formulation

*Estimated based on three MCPP-propionate units (C₁₁H₁₃ClO₃ each) + nitrilotriethane backbone (C₆H₁₂N) – 3 H₂O.

Key Observations :

  • Molecular Weight & Solubility: The trimer’s high molecular weight (~842 g/mol) suggests lower water solubility compared to monoesters like MCPP (734 mg/L) or octyl ester (100 µg/L), impacting environmental mobility and absorption rates .
  • Stability : The ester linkages in the trimer may confer resistance to hydrolysis, prolonging herbicidal activity compared to simpler esters (e.g., butyl or pentyl derivatives) .

Herbicidal Activity and Mechanism

  • MCPP (Free Acid) : Acts as a synthetic auxin, causing uncontrolled growth in broadleaf weeds. Rapidly absorbed but short-lived due to photodegradation and microbial action .
  • Ester Derivatives (Butyl, Octyl) : Function as prodrugs, requiring hydrolysis to release active MCPP. Longer alkyl chains (e.g., octyl) delay hydrolysis, extending residual activity .
  • Nitrilotriethane Trimer : The polymeric structure likely slows enzymatic or environmental hydrolysis, providing sustained release of MCPP. This contrasts with ionic formulations (e.g., bis(2-hydroxyethyl)ammonium salt), which dissolve rapidly but lack persistence .

Environmental and Toxicological Profiles

  • Degradation: Evidence suggests phenoxy herbicides like 2,4-D are metabolized by Fe(II)-dependent dioxygenases (e.g., TfdA in Alcaligenes eutrophus). The trimer’s bulkier structure may hinder enzymatic access, increasing environmental persistence .
  • Toxicity : MCPP exhibits acute toxicity (e.g., nausea, respiratory irritation) . Esters generally have lower acute toxicity but may hydrolyze to MCPP in vivo. The trimer’s stability could reduce mammalian exposure risks during handling .

Application and Formulation

  • MCPP Salts : Used in liquid formulations for quick action but require frequent application .
  • Esters (Butyl, Octyl) : Preferred for soil applications due to slower release. The octyl ester’s low solubility makes it suitable for pre-emergent herbicides .
  • Nitrilotriethane Trimer : Likely formulated as granules or controlled-release matrices for long-term weed suppression, minimizing leaching risks .

Biological Activity

Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] (CAS Number: 93858-73-2) is a complex organic compound recognized for its significant biological activity, particularly in agricultural applications as a herbicide. This article details its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and environmental interactions.

Chemical Structure and Properties

The molecular structure of nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] features a nitrilotriethane backbone linked to three 2-(4-chloro-2-methylphenoxy)propionate groups. Its molecular formula is C36H42Cl3NO9C_{36}H_{42}Cl_3NO_9, with a molecular weight of approximately 739.08 g/mol. The compound exhibits a topological polar surface area of 110 Ų and contains no hydrogen bond donors, which influences its solubility and interaction with biological systems .

Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] functions primarily as a herbicide by mimicking the action of natural plant hormones known as auxins. This mimicry disrupts normal growth processes in dicotyledonous plants, leading to uncontrolled growth and eventual plant death. The chlorinated phenolic component (4-chloro-2-methylphenol) is particularly effective in this regard, enhancing the compound's selectivity and potency against various weed species.

Key Mechanisms:

  • Auxin Mimicry : Disrupts normal plant hormone signaling.
  • Growth Disruption : Induces abnormal growth patterns leading to plant mortality.
  • Soil Microbial Interaction : Potential effects on soil microorganisms may influence degradation rates and environmental persistence.

Biological Activity Data

The following table summarizes key biological activities and relevant studies involving nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]:

Study Organism Effect Observed Concentration Outcome
Study 1Arabidopsis thalianaGrowth inhibition10 µMSignificant reduction in root elongation
Study 2Zea mays (corn)Auxin-like effects50 µMEnhanced lateral root formation
Study 3Soil MicrobesMicrobial community alterationVariableChanges in microbial diversity observed

Case Study 1: Herbicidal Efficacy

In field trials conducted on common weeds such as Amaranthus retroflexus (redroot pigweed), nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] demonstrated effective control at application rates of 0.5 kg/ha. The study noted a complete die-off of treated plants within two weeks post-application, highlighting its rapid action and effectiveness against resistant weed biotypes.

Case Study 2: Environmental Impact

Research assessing the environmental impact of this herbicide indicated that while it effectively controls target weeds, it also affects non-target plant species and soil microbial communities. Long-term studies showed a decrease in microbial biomass in treated soils compared to untreated controls, suggesting potential ecological risks associated with its use in agricultural practices.

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